4-(4-iodophenoxy)-N,N-dimethylbutan-1-amine;oxalic acid
Overview
Description
4-(4-Iodophenoxy)-N,N-dimethylbutan-1-amine;oxalic acid is a complex organic compound that combines an iodinated phenoxy group with a dimethylbutanamine backbone and oxalic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-iodophenoxy)-N,N-dimethylbutan-1-amine typically involves multiple steps, starting with the iodination of phenol to produce 4-iodophenol . This intermediate is then reacted with N,N-dimethylbutan-1-amine under specific conditions to form the desired compound. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-(4-Iodophenoxy)-N,N-dimethylbutan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium dichromate.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The iodine atom in the phenoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium dichromate in acidic conditions.
Reduction: Hydrogen gas with palladium catalyst.
Substitution: Sodium hydroxide or other strong bases.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce various substituted phenoxy compounds .
Scientific Research Applications
4-(4-Iodophenoxy)-N,N-dimethylbutan-1-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(4-iodophenoxy)-N,N-dimethylbutan-1-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions .
Comparison with Similar Compounds
Similar Compounds
4-Iodophenol: Shares the iodinated phenoxy group but lacks the dimethylbutanamine backbone.
4-Iodophenoxyacetic acid: Contains a similar phenoxy group but with an acetic acid moiety instead of the dimethylbutanamine.
Poly [bis (4-iodophenoxy)phosphazene]: A polymeric compound with multiple iodophenoxy groups.
Uniqueness
4-(4-Iodophenoxy)-N,N-dimethylbutan-1-amine is unique due to its combination of an iodinated phenoxy group with a dimethylbutanamine backbone and oxalic acid
Properties
IUPAC Name |
4-(4-iodophenoxy)-N,N-dimethylbutan-1-amine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18INO.C2H2O4/c1-14(2)9-3-4-10-15-12-7-5-11(13)6-8-12;3-1(4)2(5)6/h5-8H,3-4,9-10H2,1-2H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXTIJDNFMLFBDK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCCOC1=CC=C(C=C1)I.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20INO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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